molecular formula C12H16N2O2 B1377839 7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1375208-96-0

7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B1377839
M. Wt: 220.27 g/mol
InChI Key: VRQXDMHDNLLYPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized for the first time. The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions12.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Unfortunately, I couldn’t find any specific information on the molecular structure of “7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” in the available literature3.



Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In the case of quinoline, it can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction12.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can be determined experimentally or predicted using computational methods6.


Scientific Research Applications

Plant Defence Metabolites and Antimicrobial Scaffolds

Benzoxazinoids, including the structural class to which the specified compound belongs, are pivotal in plant defense mechanisms against (micro)biological threats and in allelopathy. These compounds are notably produced by plants in the Poaceae family, such as maize and wheat, and play a critical role in their defense against pests and diseases. The antimicrobial potential of benzoxazinoids, particularly their efficacy as defense compounds, is significantly influenced by the N substituent on their structure. The 1,4-benzoxazin-3-one backbone of these compounds, analogous to the structure of "7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one," has been identified as a promising scaffold for the design of new antimicrobial agents. Synthetic derivatives of this backbone have shown potent antimicrobial activity against various pathogens, including fungi and bacteria, suggesting its potential for the development of new antimicrobial compounds (de Bruijn, Gruppen, & Vincken, 2018).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds may be flammable, corrosive, or toxic. It’s important to handle all chemicals with appropriate safety precautions78.


properties

IUPAC Name

7-(1-aminoethyl)-2-ethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-10-12(15)14-9-5-4-8(7(2)13)6-11(9)16-10/h4-7,10H,3,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQXDMHDNLLYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=C(O1)C=C(C=C2)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS RN

1375208-96-0
Record name 7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 5
7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Reactant of Route 6
7-(1-aminoethyl)-2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

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